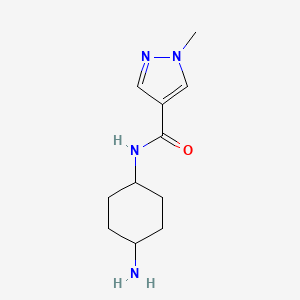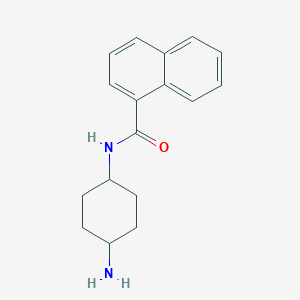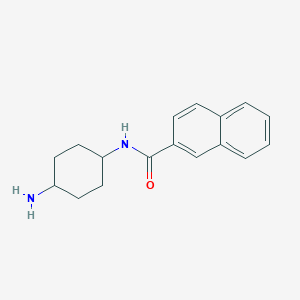
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, also known as FM-Pyrazole, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of aniline and has a pyrazole group attached to it, which makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Biochemical and Physiological Effects:
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, this compound is relatively easy to synthesize and can be purified using various chromatographic techniques. However, the limitations of using 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline. One potential direction is the further investigation of its mechanism of action and its potential applications in cancer research, diabetes, obesity, and inflammation. Additionally, further studies are needed to determine the potential toxicity of this compound and to develop more efficient synthesis methods. Finally, the development of new derivatives of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods for synthesizing this compound is the reaction of 3-fluoro-4-methoxyaniline with pyrazole-5-carboxaldehyde in the presence of a base. This reaction results in the formation of 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline, which can be purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has anticancer properties and can inhibit the growth of various cancer cells. Additionally, 3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(1H-pyrazol-5-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-16-11-3-2-8(6-10(11)12)13-7-9-4-5-14-15-9/h2-6,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHNDLKGSPDRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=NN2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-Pyrazol-3-yl)methyl)-3-fluoro-4-methoxyaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)
![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)




![3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7557188.png)




